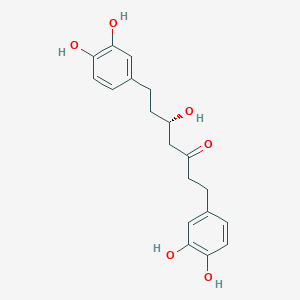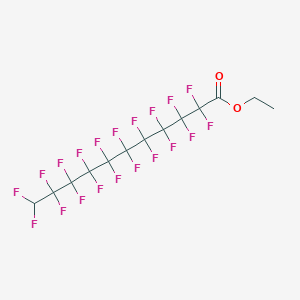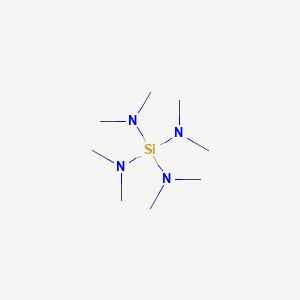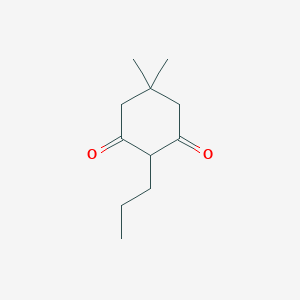
5,5-Dimethyl-2-propylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-propylcyclohexane-1,3-dione, also known as diketone, is a cyclic organic compound that is widely used in the chemical industry. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 68-70°C. Diketone is an important intermediate in the synthesis of various organic compounds and is used in a variety of scientific research applications.
Wirkmechanismus
Diketone is a reactive molecule that can undergo a variety of chemical reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, 5,5-Dimethyl-2-propylcyclohexane-1,3-dione can undergo nucleophilic addition reactions, which are important in the synthesis of chiral compounds.
Biochemische Und Physiologische Effekte
Diketone is not known to have any significant biochemical or physiological effects. However, it is important to handle it with care as it can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Diketone is a useful intermediate in the synthesis of various organic compounds and is relatively easy to synthesize. However, it is important to handle it with care as it can be harmful if ingested or inhaled. Diketone is also sensitive to air and moisture and should be stored in a dry, air-tight container.
Zukünftige Richtungen
There are several future directions for research involving 5,5-Dimethyl-2-propylcyclohexane-1,3-dione. One area of interest is the development of new synthetic methods for the preparation of chiral compounds using 5,5-Dimethyl-2-propylcyclohexane-1,3-dione as a starting material. Another area of interest is the study of the reactivity of 5,5-Dimethyl-2-propylcyclohexane-1,3-dione with other organic molecules, which could lead to the development of new chemical reactions. Additionally, 5,5-Dimethyl-2-propylcyclohexane-1,3-dione could be used in the synthesis of new materials with unique properties, such as polymers and liquid crystals.
Synthesemethoden
Diketone can be synthesized through a variety of methods, including the reaction of cyclohexanone with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including aldol condensation, dehydration, and cyclization, to yield 5,5-Dimethyl-2-propylcyclohexane-1,3-dione.
Wissenschaftliche Forschungsanwendungen
Diketone is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is particularly useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. Diketone is also used in the synthesis of various natural products, such as vitamins and steroids.
Eigenschaften
CAS-Nummer |
1919-64-8 |
|---|---|
Produktname |
5,5-Dimethyl-2-propylcyclohexane-1,3-dione |
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
5,5-dimethyl-2-propylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-4-5-8-9(12)6-11(2,3)7-10(8)13/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
KLQDATMPJJSEHG-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)CC(CC1=O)(C)C |
Kanonische SMILES |
CCCC1C(=O)CC(CC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)
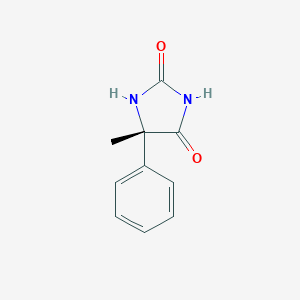
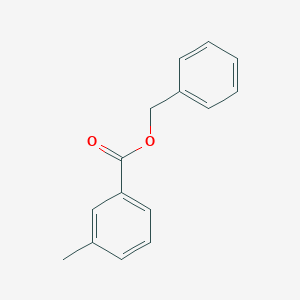
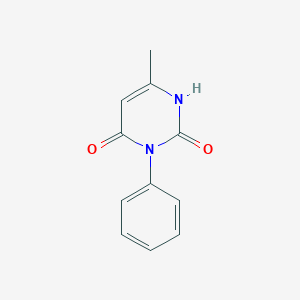
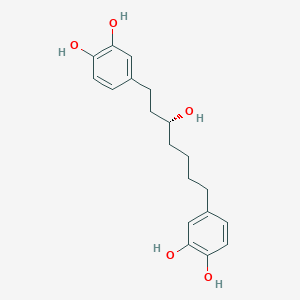
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
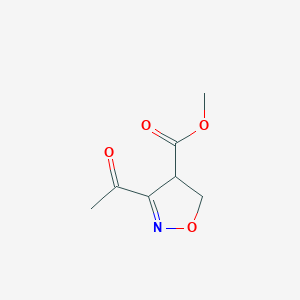
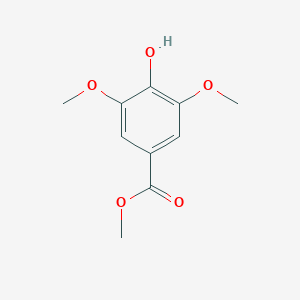
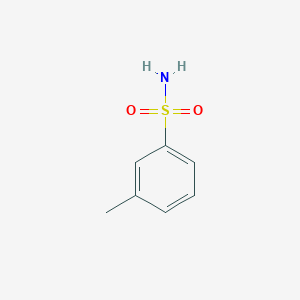
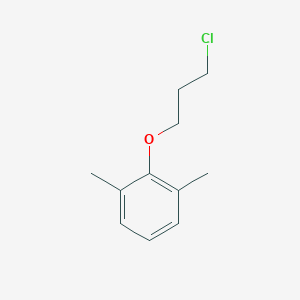
![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
